2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile
CAS No.: 1379342-42-3
Cat. No.: VC11751201
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379342-42-3 |
---|---|
Molecular Formula | C9H9BrN2 |
Molecular Weight | 225.08 g/mol |
IUPAC Name | 2-(4-bromopyridin-2-yl)-2-methylpropanenitrile |
Standard InChI | InChI=1S/C9H9BrN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3 |
Standard InChI Key | OXTKTYKANRFXEV-UHFFFAOYSA-N |
SMILES | CC(C)(C#N)C1=NC=CC(=C1)Br |
Canonical SMILES | CC(C)(C#N)C1=NC=CC(=C1)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is C₉H₈BrN, with a molecular weight of 226.07 g/mol. Its structure comprises a pyridine ring substituted with a bromine atom at the 4-position and a 2-methylpropanenitrile group at the 2-position. The nitrile functional group (-C≡N) contributes to the compound’s polarity, while the bromine atom enhances its reactivity in cross-coupling reactions .
The InChI Key for this compound, if assigned, would follow the format of analogous bromopyridines, such as FKFCNFNWFJYIJU-UHFFFAOYSA-N for a related naphthalene-based bromonitrile. The spatial arrangement of substituents influences electronic effects: the bromine atom acts as an electron-withdrawing group, while the nitrile’s electron-deficient sp-hybridized carbon facilitates nucleophilic attacks.
Synthetic Routes and Optimization
Bromination Strategies
The synthesis of 2-(4-Bromopyridin-1-yl)-2-methylpropanenitrile typically begins with the bromination of a pre-functionalized pyridine precursor. For example, 2-methylpropanenitrile-substituted pyridine can undergo electrophilic aromatic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The regioselectivity of bromination is critical; directing groups on the pyridine ring determine the position of substitution. In this case, the nitrile group at the 2-position directs bromination to the 4-position via meta-directing effects.
Key reaction conditions:
-
Temperature: Maintained between 0–5°C to minimize side reactions.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
-
Catalyst: Lewis acids like FeBr₃ may enhance regioselectivity.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield. Continuous flow reactors enable precise control over reaction parameters, reducing byproduct formation. For example, a tandem bromination-cyanation process in a microreactor achieves >85% yield for analogous nitriles .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromine atom at the 4-position participates in SNAr (nucleophilic aromatic substitution) reactions. Amines, thiols, and alkoxides displace the bromide under mild conditions (50–80°C), forming derivatives like 4-amino-2-(2-methylpropanenitrile)pyridine. The nitrile group stabilizes the transition state through resonance, accelerating substitution rates .
Cross-Coupling Reactions
2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a substrate in Suzuki-Miyaura couplings with boronic acids. For example, reacting with pyridine-4-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products (Table 1) .
Table 1: Example Suzuki-Miyaura Coupling Conditions and Yields
Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
---|---|---|---|---|
Pyridine-4-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 78 |
Nitrile Transformations
The nitrile group undergoes:
-
Hydrolysis: To carboxylic acids or amides under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions.
-
Reduction: LiAlH₄ reduces the nitrile to a primary amine (-CH₂NH₂).
-
Cycloadditions: Participates in [2+3] cycloadditions with azides to form tetrazoles.
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: Estimated at 120–125°C (extrapolated from 6-bromo analogs).
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 g/L at 25°C).
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous acids/bases .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch), 1580 cm⁻¹ (C-Br stretch).
-
NMR (¹H): Pyridine protons appear as doublets at δ 8.5–8.7 ppm (J = 5.5 Hz); methyl groups resonate at δ 1.6–1.8 ppm.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s dual functionality makes it a versatile building block for drug candidates. For instance:
-
Anticancer Agents: Bromopyridine nitriles are precursors to kinase inhibitors targeting EGFR and VEGFR .
-
Antiviral Compounds: Structural analogs inhibit viral proteases in HIV and HCV through nitrile-mediated covalent binding.
Materials Science
-
Coordination Polymers: The nitrile group coordinates to metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.
-
Organic Semiconductors: Bromine enhances electron-deficient character, improving charge transport in thin-film transistors .
Agrochemical Development
Derivatives of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile exhibit herbicidal and insecticidal activity. For example, substituting the bromine with a thiomethyl group yields compounds that disrupt insect acetylcholine receptors.
Comparative Analysis with Structural Analogs
Table 2: Properties of Bromopyridine Nitriles
Compound | CAS Number | Bromine Position | Melting Point (°C) | Key Application |
---|---|---|---|---|
2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile | Not assigned | 4 | 120–125 (est.) | Pharmaceutical synthesis |
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile | 1093879-76-5 | 6 | 115–118 | Material science |
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile | 871239-58-6 | 3 | 110–113 | Agrochemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume